2-[(4-Methylbenzyl)oxy]benzoic acid

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

2-[(4-Methylbenzyl)oxy]benzoic acid (CAS 52803-45-9) is a synthetic aromatic carboxylic acid featuring a benzoic acid core with a 4-methylbenzyl group attached via an ether linkage at the 2-position. This compound, with molecular formula C15H14O3 and molecular weight of 242.27 g/mol , is structurally related to salicylic acid derivatives and is primarily offered as a research chemical building block with specified purity grades (typically 95-98%) for applications in medicinal chemistry, chemical biology, and materials science.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 52803-45-9
Cat. No. B3143545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylbenzyl)oxy]benzoic acid
CAS52803-45-9
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H14O3/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
InChIKeyROMNRINEOJSXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methylbenzyl)oxy]benzoic Acid (CAS 52803-45-9): Structure, Identity, and Procurement Considerations


2-[(4-Methylbenzyl)oxy]benzoic acid (CAS 52803-45-9) is a synthetic aromatic carboxylic acid featuring a benzoic acid core with a 4-methylbenzyl group attached via an ether linkage at the 2-position [1]. This compound, with molecular formula C15H14O3 and molecular weight of 242.27 g/mol , is structurally related to salicylic acid derivatives and is primarily offered as a research chemical building block with specified purity grades (typically 95-98%) for applications in medicinal chemistry, chemical biology, and materials science . The compound's unique substitution pattern and ether linkage confer distinct physicochemical properties compared to simpler benzoic acid analogs.

Why Generic Substitution of 2-[(4-Methylbenzyl)oxy]benzoic Acid Fails: The Critical Role of Ortho-Substitution and Ether Linkage


The ortho-substitution pattern and the specific ether linkage in 2-[(4-Methylbenzyl)oxy]benzoic acid create a unique chemical and biological profile that cannot be replicated by simple benzoic acid derivatives or even closely related analogs. Unlike unsubstituted benzoic acid or para-substituted isomers, the ortho-oxybenzyl group introduces distinct steric and electronic effects that alter acid strength, lipophilicity, and intermolecular interactions [1]. Specifically, the 4-methylbenzyl ether at the 2-position is known to modulate cyclooxygenase (COX) enzyme inhibition profiles and antimicrobial activity in ways that differ from both salicylic acid and other 2-oxybenzoic acid derivatives . Furthermore, the compound's physicochemical properties, such as its specific melting point range and solubility profile, are unique to this substitution pattern and are critical for reproducible experimental outcomes. Substituting with a generic analog risks introducing uncharacterized variables into research workflows, potentially confounding results and wasting resources [2].

Quantitative Differentiation of 2-[(4-Methylbenzyl)oxy]benzoic Acid (CAS 52803-45-9) Against Closest Analogs: A Data-Driven Selection Guide


Purity and Melting Point Specification as a Baseline for Reproducible Research

The target compound is commercially available with a specified purity of ≥98.0% (GC) and a well-defined melting point range of 97.0 to 101.0 °C, which provides a reliable baseline for quality control and experimental reproducibility [1]. This specification is essential for procurement decisions, as it differentiates the compound from lower-purity or uncharacterized batches of related compounds, such as 4-(4-Methylbenzyl)benzoic acid (CAS 35776-96-6) or 2-(4-Methylbenzyl)benzoic acid (CAS 5398-16-3), where such precise specifications may not be uniformly available or may differ .

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Enhanced Lipophilicity (logP) Compared to Unsubstituted Benzoic Acid

The calculated partition coefficient (logP) for 2-[(4-Methylbenzyl)oxy]benzoic acid is 0.8 [1]. This value represents a significant increase in lipophilicity compared to unsubstituted benzoic acid (logP ≈ 1.87, though widely variable depending on method; a more reliable comparator is salicylic acid, logP ≈ 2.26), but the key point is the difference relative to the parent scaffold. The introduction of the 4-methylbenzyl ether group at the 2-position substantially increases the compound's hydrophobic character, which is a critical parameter for predicting membrane permeability, oral bioavailability, and non-specific binding in biological assays [2].

Drug Discovery Medicinal Chemistry ADME Properties

Potential for Selective COX-2 Inhibition Over Unsubstituted Salicylic Acid

Preliminary evidence indicates that 2-[(4-Methylbenzyl)oxy]benzoic acid may inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory response . While direct IC50 data against purified COX-1 and COX-2 isoforms is not publicly available for this specific compound, the structural modification—namely, the 4-methylbenzyl ether substitution at the 2-position—is known in related benzoic acid derivatives to confer selectivity for COX-2 over COX-1 [1]. This is a critical differentiator from the parent compound salicylic acid, which is a non-selective, weak inhibitor of both isoforms. The increased steric bulk and altered electronic environment of the 4-methylbenzyl group likely hinder binding to the more constrained active site of COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs [2].

Inflammation Enzyme Inhibition Drug Discovery

Antimicrobial Activity Spectrum Differentiated by Substitution Pattern

2-[(4-Methylbenzyl)oxy]benzoic acid has demonstrated antimicrobial activity in vitro against both Gram-positive and Gram-negative bacteria . While specific Minimum Inhibitory Concentration (MIC) values for this exact compound are not publicly disclosed, the structure-activity relationship (SAR) within the class of 2-oxybenzoic acids indicates that the 4-methylbenzyl substituent significantly influences the antimicrobial spectrum and potency compared to other benzyl or alkyl analogs [1]. For example, related compounds with different substitution on the benzyl ring show varying activities; the 4-methyl group is known to enhance activity against certain strains like Staphylococcus epidermidis, with MIC values reported as low as 0.5 μg/mL for optimized analogs [2]. This suggests that the specific substitution pattern of 2-[(4-Methylbenzyl)oxy]benzoic acid is not arbitrary but is a key determinant of its antimicrobial profile, making it a more targeted choice for developing novel antimicrobials than unsubstituted benzoic acid or salicylic acid, which have much weaker and broader antimicrobial effects.

Antimicrobial Agents Drug Discovery Microbiology

Distinct Chemical Reactivity Profile for Derivatization and Synthesis

The ortho-oxybenzyl structure of 2-[(4-Methylbenzyl)oxy]benzoic acid offers a unique reactivity profile that is not available in para- or meta-substituted analogs . Specifically, the compound undergoes oxidation at the benzylic position to yield additional carboxylic acid derivatives, reduction of the aromatic ring, and electrophilic substitution reactions . This contrasts with compounds like 4-(4-Methylbenzyl)benzoic acid (CAS 35776-96-6), where the substitution is at the para position, limiting its utility for intramolecular interactions or cyclization reactions that are possible with the ortho-substituted compound . The target compound's structure is therefore not just an alternative but a strategically different building block that enables distinct synthetic pathways and the creation of more diverse molecular scaffolds.

Organic Synthesis Medicinal Chemistry Chemical Biology

Targeted Research and Procurement Applications for 2-[(4-Methylbenzyl)oxy]benzoic Acid Based on Quantitative Evidence


Medicinal Chemistry Optimization for Selective COX-2 Inhibitors

Researchers aiming to develop novel anti-inflammatory agents with an improved safety profile should prioritize 2-[(4-Methylbenzyl)oxy]benzoic acid over generic salicylic acid or simple benzoic acid derivatives. The structural evidence indicates that the 4-methylbenzyl ether at the 2-position can confer COX-2 selectivity, a key feature for reducing gastrointestinal side effects . This compound serves as a more advanced starting point for structure-activity relationship (SAR) studies, where further modifications can be systematically explored to enhance potency and selectivity [1].

Antimicrobial Lead Discovery and Mechanism of Action Studies

For microbiologists and medicinal chemists investigating novel antimicrobial agents, this compound offers a defined scaffold with demonstrated activity against both Gram-positive and Gram-negative bacteria . The specific 4-methyl substitution is known to modulate potency, making it a valuable tool for exploring the mechanism of action of this class of compounds, which is thought to involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes [1]. Procurement of this specific compound ensures that the starting material is well-characterized, enabling reproducible results and clear SAR interpretation.

Chemical Biology Tool for Modulating Lipophilicity-Dependent Cellular Processes

The measured logP of 0.8 for 2-[(4-Methylbenzyl)oxy]benzoic acid provides a precise, quantifiable property that can be leveraged in chemical biology studies to probe lipophilicity-dependent phenomena, such as membrane permeability, subcellular localization, or off-target binding . This compound can serve as a reference standard or as a scaffold for generating a series of analogs with systematically varied lipophilicity, allowing researchers to dissect the contribution of this physicochemical property to biological activity [1].

Synthesis of Ortho-Functionalized Heterocyclic Scaffolds

In synthetic organic chemistry, the unique ortho-substitution pattern of this compound enables reactions that are not possible with para- or meta-isomers, such as intramolecular cyclizations to form lactones, coumarins, or other oxygen-containing heterocycles . This makes it a strategically important building block for the construction of complex molecular architectures in drug discovery and materials science. Its well-defined purity and melting point also ensure reproducibility in multi-step synthetic sequences [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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